molecular formula C8H7FN2 B1449424 6-Fluoro-8-methylimidazo[1,5-a]pyridine CAS No. 1427326-42-8

6-Fluoro-8-methylimidazo[1,5-a]pyridine

Cat. No. B1449424
M. Wt: 150.15 g/mol
InChI Key: VIJZOBYSXWVJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-8-methylimidazo[1,5-a]pyridine (6-F8MIP) is a heterocyclic aromatic compound with a unique molecular structure. It is an important research compound in the field of medicinal and organic chemistry due to its various applications in scientific research. 6-F8MIP is used in the synthesis of different drug molecules, as a building block for the synthesis of other heterocyclic compounds, and in the study of its biochemical and physiological effects.

Scientific Research Applications

Bioisosteric Replacements and Medicinal Chemistry

One significant application of fluoro-substituted imidazo[1,5-a]pyridine derivatives is in medicinal chemistry as bioisosteric replacements. For instance, the 8-Fluoroimidazo[1,2-a]pyridine has been identified as a physicochemical mimic of imidazo[1,2-a]pyrimidine. This mimicry has been utilized in the development of allosteric modulators of the GABA(A) receptor, highlighting the compound's potential in designing novel therapeutic agents (Humphries et al., 2006).

Anticancer Activity

Derivatives of fluoro-substituted imidazo[1,5-a]pyridines have shown promising anticancer activities. For example, compounds with modifications on the imidazo[1,5-a]pyridine core have been synthesized and demonstrated antimitotic activity, especially against Non-Small Cell Lung Cancer cell lines. This suggests a potential for these compounds in the development of new anticancer therapies (Galayev et al., 2015).

Fluorescent Materials

Fluoro-substituted imidazo[1,5-a]pyridines have also been explored for their fluorescent properties, making them candidates for biomarker and photochemical sensor applications. The modification of these compounds can significantly influence their luminescent properties, offering a versatile platform for the development of new fluorescent materials (Velázquez-Olvera et al., 2012).

Chemosensors

The ability of fluoro-substituted imidazo[1,5-a]pyridines to act as chemosensors, particularly for ion detection, is another area of interest. For instance, derivatives of these compounds have been employed as chemosensors for fluoride ions, showcasing their utility in chemical analysis and environmental monitoring (Chetia & Iyer, 2008).

properties

IUPAC Name

6-fluoro-8-methylimidazo[1,5-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-6-2-7(9)4-11-5-10-3-8(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJZOBYSXWVJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=CN=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-8-methylimidazo[1,5-a]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluoro-8-methylimidazo[1,5-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-Fluoro-8-methylimidazo[1,5-a]pyridine
Reactant of Route 3
6-Fluoro-8-methylimidazo[1,5-a]pyridine
Reactant of Route 4
6-Fluoro-8-methylimidazo[1,5-a]pyridine
Reactant of Route 5
6-Fluoro-8-methylimidazo[1,5-a]pyridine
Reactant of Route 6
6-Fluoro-8-methylimidazo[1,5-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.